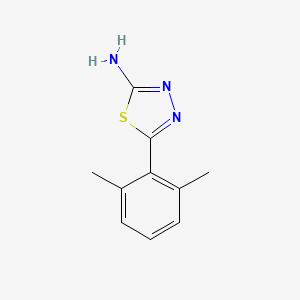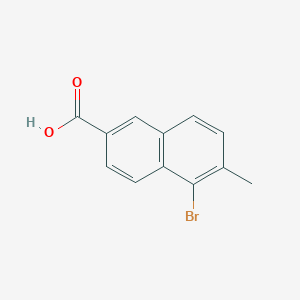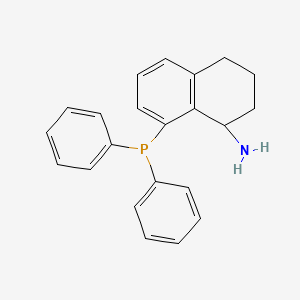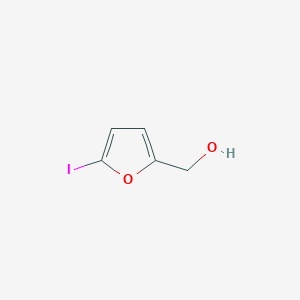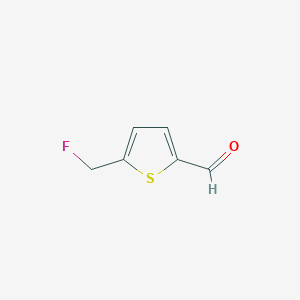
5-(Fluoromethyl)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Fluoromethyl)thiophene-2-carbaldehyde is an organic compound with the molecular formula C6H5FOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of a fluoromethyl group and an aldehyde group on the thiophene ring makes this compound particularly interesting for various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Fluoromethyl)thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the halogen dance reaction, which utilizes halogenated thiophenes as starting materials. The reaction involves the treatment of halogenated heteroaromatic compounds with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates . These intermediates can then be treated with appropriate electrophiles such as iodine, dimethylformamide (DMF), or carbon dioxide to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation and formylation reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Fluoromethyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: 5-(Fluoromethyl)thiophene-2-carboxylic acid.
Reduction: 5-(Fluoromethyl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Fluoromethyl)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Fluoromethyl)thiophene-2-carbaldehyde involves its interaction with various molecular targets and pathways. The fluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)thiophene-2-carbaldehyde
- 5-(Bromomethyl)thiophene-2-carbaldehyde
- 5-(Iodomethyl)thiophene-2-carbaldehyde
Uniqueness
5-(Fluoromethyl)thiophene-2-carbaldehyde is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties. The fluorine atom’s high electronegativity and small size can influence the compound’s reactivity and stability, making it a valuable intermediate in various chemical syntheses .
Properties
Molecular Formula |
C6H5FOS |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
5-(fluoromethyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C6H5FOS/c7-3-5-1-2-6(4-8)9-5/h1-2,4H,3H2 |
InChI Key |
QUPHXESXHJZKDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C=O)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



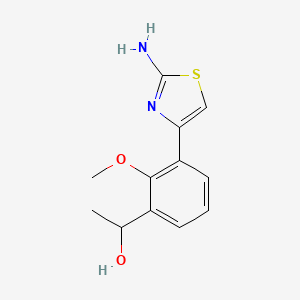


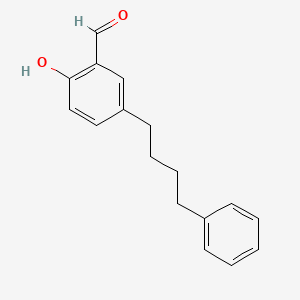

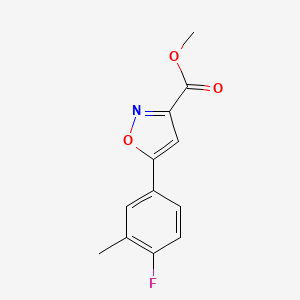
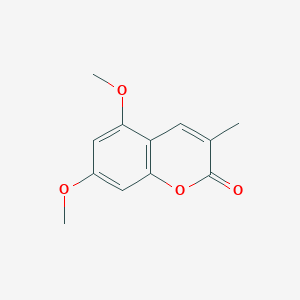
![(E)-4-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyrimidine](/img/structure/B13700535.png)
